molecular formula C16H13Cl2I B14239305 1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) CAS No. 534619-11-9

1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene)

Cat. No.: B14239305
CAS No.: 534619-11-9
M. Wt: 403.1 g/mol
InChI Key: PJEKQLBKBXZPLP-UHFFFAOYSA-N
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Description

1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is an organic compound that features both iodine and chlorine substituents on a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 4-iodobut-1-ene with 4-chlorobenzene under specific conditions. One common method involves the use of tert-butyl lithium in diethyl ether at low temperatures (around -78°C) followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the iodine and chlorine substituents.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The double bond in the butene backbone can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while hydrogenation would result in the corresponding alkane.

Scientific Research Applications

1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Possible applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) exerts its effects is largely dependent on the specific reactions it undergoes. The iodine and chlorine substituents can participate in various chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific application and chemical environment.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobut-1-ene: A simpler compound with similar iodine functionality.

    4-Chlorobut-1-ene: Similar structure but with chlorine instead of iodine.

    1,1’-(4-Bromobut-1-ene-1,1-diyl)bis(4-chlorobenzene): A bromine analog of the compound.

Uniqueness

1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both iodine and chlorine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

534619-11-9

Molecular Formula

C16H13Cl2I

Molecular Weight

403.1 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-4-iodobut-1-enyl]benzene

InChI

InChI=1S/C16H13Cl2I/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11H2

InChI Key

PJEKQLBKBXZPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCCI)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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